![molecular formula C14H13BrFNO B2980093 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 868256-53-5](/img/structure/B2980093.png)

4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

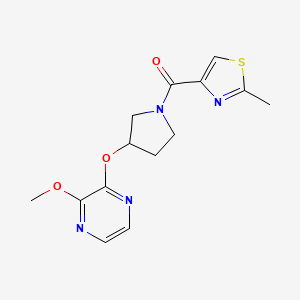

4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is a chemical compound with the linear formula C14H13BrFNO . It has a molecular weight of 310.168 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H13BrFNO . It consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and a carbon-hydrogen framework (C14H13).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 310.168 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Chemical Sensing and Molecular Devices

One notable application is in the development of fluorescent chemosensors. For example, bromoaniline-based Schiff base chemosensors have been employed for the selective detection of Cu2+ and Zn2+ ions. These complexes have been utilized for further detection of Al3+ and Hg2+ through fluorescence quenching, demonstrating their multisensoric properties and potential as molecular memory devices. Their DNA- and human serum albumin (HSA)-binding efficacies further underscore their versatility, showing high binding ability and suggesting potential biomedical applications (Das et al., 2021).

Material Science and Coordination Chemistry

In material science, derivatives have been synthesized for specific functions, including novel Schiff base-metal complexes for potential use in electrochemical and optical applications. These materials have been analyzed for their thermal, electrochemical, and morphological properties, indicating their suitability for various technological applications (Kaya & Aydın, 2011).

Catalysis and Enzyme Mimicry

Some derivatives serve as functional models for enzymes, such as phosphodiesterase. An asymmetric phenol-based ligand and its dinuclear nickel(II) complexes have shown significant phosphodiesterase activity, offering insights into the catalytic mechanisms of metallohydrolases. This research highlights the potential of such complexes in biocatalysis and enzyme mimicry (Dalton transactions, 2011).

Antimicrobial and Anticancer Properties

Bromophenol derivatives have also been studied for their bioactive properties. Research on compounds isolated from the red alga Rhodomela confervoides revealed several bromophenol derivatives with potential bioactivities. Although some were found inactive against human cancer cell lines and microorganisms, the exploration of these compounds contributes to the search for new therapeutic agents (Zhao et al., 2004).

Environmental and Energy Applications

Further, the synthesis of fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group showcases the exploration of these derivatives in environmental and energy applications. The phosphonated derivative of this polymer demonstrates excellent properties for use as a polymeric electrolyte membrane in fuel cell applications, highlighting the environmental and energy relevance of such compounds (Liu et al., 2006).

Mechanism of Action

Target of Action

It’s often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically added to a molecule, which can significantly alter the molecule’s behavior and interactions.

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s use in proteomics research suggests it may have significant effects at the molecular level, potentially altering protein function or expression.

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-[(4-fluoro-2-methylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQKZPMSGTZJSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)